molecular formula C8H10N2O4S B1281609 (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 51803-38-4

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1281609
CAS No.: 51803-38-4
M. Wt: 230.24 g/mol
InChI Key: DPUJHFCZDZYLRW-CLZZGJSISA-N
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Description

The compound "(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is a β-lactam antibiotic derivative featuring a bicyclo[4.2.0]octene core. Key structural attributes include:

  • Position 3: Methoxy (-OCH₃) substituent.
  • Position 7: Primary amino (-NH₂) group.
  • Position 8: Oxo (=O) group.
    This structure is critical for antibacterial activity, as modifications at these positions influence pharmacokinetics, β-lactamase resistance, and target binding .

Properties

IUPAC Name

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJHFCZDZYLRW-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C(C(C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512183
Record name (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51803-38-4
Record name (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-aminocephalosporanic acid (7-ACA), a core structure in cephalosporin antibiotics.

    Methoxylation: The 3-position of the cephalosporin nucleus is methoxylated using methanol in the presence of a base such as sodium methoxide.

    Cyclization: The formation of the bicyclic structure is achieved through a cyclization reaction, often involving the use of a thionating agent like Lawesson’s reagent to introduce the sulfur atom into the ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols: Formed through reduction of the carbonyl group.

    Substituted Derivatives: Formed through nucleophilic substitution at the amino group.

Scientific Research Applications

Cephalosporin Antibiotics

7-ACA serves as a key building block for the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound's structure allows for modifications that enhance its antibacterial properties and spectrum of activity. For instance:

  • Ceftizoxime : A third-generation cephalosporin that exhibits activity against Gram-negative bacteria, including Pseudomonas aeruginosa.
  • Ceftibuten : Known for its stability against various beta-lactamases, making it effective against resistant strains of bacteria.

These derivatives leverage the core structure of 7-ACA to improve pharmacological properties such as bioavailability and resistance to degradation by bacterial enzymes.

Formulation Strategies

The incorporation of (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid into pharmaceutical formulations has been explored extensively:

Formulation Type Description
Oral TabletsDesigned for systemic delivery with modified release profiles to enhance patient compliance.
Injectable SolutionsUsed in hospital settings for immediate therapeutic effects against severe infections.
SuspensionsFormulated for pediatric use where swallowing tablets may be challenging.

Stability and Efficacy

Studies have shown that formulations containing 7-ACA maintain stability under various environmental conditions, which is critical for ensuring efficacy throughout the product's shelf life.

Clinical Studies

Several clinical studies have evaluated the effectiveness of cephalosporins derived from 7-ACA:

  • Ceftizoxime vs. Ceftazidime : A comparative study showed that ceftizoxime had superior efficacy in treating infections caused by resistant strains of Enterobacteriaceae.
  • Ceftibuten in Pediatric Patients : Research indicated that ceftibuten was well-tolerated and effective in treating otitis media in children, showcasing its safety profile.

Laboratory Studies

Laboratory studies have demonstrated the structural modifications on 7-ACA can significantly enhance antibacterial activity:

Modification Effect on Activity
Addition of methyl groupsIncreased stability against beta-lactamases
Alteration of side chainsBroadened spectrum against Gram-positive bacteria

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly impacts stability and enzyme interaction.

Compound Name R Group at C3 Key Properties Reference
Target Compound Methoxy (-OCH₃) Moderate steric bulk; electron-withdrawing effects may enhance β-lactam stability .
Compound C () Methyl (-CH₃) Reduced steric hindrance; lower β-lactamase resistance compared to methoxy analogs .
Compound D () (Acetyloxy)methyl Hydrolyzable group; may act as a prodrug for improved absorption .
Cephalothin () (Acetoxymethyl) Susceptible to esterase hydrolysis; generates active metabolites .
Compound (Z)-prop-1-enyl Altered spatial arrangement; potential for enhanced membrane permeability .

Modifications at Position 7

The 7-amino group and its acylated derivatives dictate spectrum and β-lactamase affinity.

Compound Name R Group at C7 Biological Implications Reference
Target Compound -NH₂ Direct interaction with penicillin-binding proteins (PBPs); narrow spectrum .
Cefalexin () Aminophenylacetyl Broad-spectrum activity; resistant to some β-lactamases .
SQ 14,359 () Thienylureidoacetyl Broad-spectrum; effective against β-lactamase-producing organisms .
Compound Methoxyimino-thiazole Enhanced β-lactamase stability; third-generation cephalosporin feature .
Compound Phenylacetamido Bulky group; may reduce affinity for certain PBPs .

Key Research Findings

Antibacterial Activity

  • Target Compound: Limited spectrum due to the absence of β-lactamase-stabilizing groups (e.g., methoxyimino). Likely effective against Gram-positive bacteria .
  • SQ 14,359 () : MIC₉₀ values <1 µg/mL against E. coli and Klebsiella spp., outperforming earlier analogs .
  • Compound: MIC₉₀ of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), attributed to the methoxyimino-thiazole side chain .

β-Lactamase Resistance

  • Methoxyimino () and thienylureido () groups confer resistance by sterically hindering enzyme access .
  • The Target Compound’s 3-methoxy group provides partial stability but is less effective than third-generation cephalosporins .

Pharmacokinetics

  • Compound (E1100): Nonlinear pharmacokinetics in rats due to concentration-dependent protein binding (82–91% in humans) .
  • Target Compound : Lower molecular weight (240.28 g/mol vs. 423.46 g/mol in ) suggests faster renal clearance .

Biological Activity

(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-aminocephalosporanic acid (7-ANCA), is a key intermediate in the synthesis of various cephalosporin antibiotics, such as ceftizoxime and ceftibuten. This compound exhibits significant biological activity, particularly as an antibacterial agent against a range of Gram-positive and Gram-negative bacteria.

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 24701-69-7
  • Solubility : Highly soluble in water (up to 37,000 mg/ml at 25°C) .

The biological activity of this compound primarily involves its role as a β-lactam antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.

Antibacterial Activity

Research indicates that 7-ANCA exhibits a broad spectrum of antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 4 µg/mL
Escherichia coli1 - 8 µg/mL
Streptococcus pneumoniae0.25 - 2 µg/mL
Klebsiella pneumoniae2 - 16 µg/mL

These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable component in antibiotic formulations .

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of (6R,7R)-7-aminocephalosporanic acid in clinical settings:

  • Ceftizoxime Efficacy :
    • A study demonstrated that ceftizoxime, synthesized from 7-ANCA, was effective in treating infections caused by Escherichia coli and Klebsiella pneumoniae with high clinical success rates .
  • Resistance Mechanisms :
    • Research has shown that some bacterial strains develop resistance through the production of β-lactamases that hydrolyze the β-lactam ring of antibiotics like ceftizoxime, but modifications to the chemical structure of 7-ANCA can enhance its stability against these enzymes .
  • Pharmacokinetics :
    • Studies indicate that after administration, ceftizoxime derived from 7-ANCA achieves significant plasma concentrations, with a half-life suitable for both intravenous and intramuscular routes, supporting its use in severe infections .

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